Halogenated pyridines, such as 4-Chloro-2-iodopyridine, are compounds of significant interest in the field of medicinal chemistry due to their potential as intermediates in the synthesis of various biologically active molecules. The presence of halogens, particularly iodine, in these compounds provides unique properties that can be exploited in drug design and synthesis. The papers provided offer insights into the synthesis, characterization, and applications of iodinated pyridines, which are valuable for the development of new pharmaceuticals and materials.
The synthesis of 4-chloro-2-iodopyridine has been achieved through various methods. A notable approach involves the sequential treatment of terminal propargylic alcohols with n-BuLi/(HCHO)n followed by regioselective chlorination to yield optically active 4-chloro-2-butyn-1-ols. These compounds can then undergo a CuCN-catalyzed reaction with Grignard reagents to produce optically active secondary 2,3-allenols, which can serve as precursors to 4-chloro-2-iodopyridine. []
4-Chloro-2-iodopyridine is a valuable reagent in organic synthesis due to the reactivity of its halogen substituents. The chlorine and iodine atoms can undergo various substitution reactions, enabling the introduction of different functional groups at these positions. These reactions are crucial for the synthesis of diverse chemical libraries and complex molecules. []
One specific example of its application in chemical reactions is its use in the synthesis of functionalized chromenes and quinolines. This method leverages a modified Morita-Baylis-Hillman reaction with salicylic aldehydes, where the chlorine atom in the alkynoate moiety facilitates isomerization and remains a reactive site for further one-pot derivatization. []
In medicinal chemistry, the rational design of iodinated 4,4'-bipyridines has shown promise as new inhibitors of TTR amyloidogenesis. The study presents the synthesis of chiral 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridines and their efficacy in inhibiting the fibrillogenesis of wild-type and mutant TTR. This application is particularly relevant in the context of diseases such as familial amyloid polyneuropathy, where the inhibition of amyloid fibril formation is a therapeutic target1.
The second paper discusses the synthesis of 2-chloro-3-iodopyridine, which serves as an important raw material for producing 2-chloro-3-(trifluoromethyl) pyridine. This intermediate is crucial for the synthesis of flazasulfuron, an agricultural chemical. The paper outlines the process of diazotization and iodination, achieving a yield of about 80%, and confirms the structure of the product through 1H NMR and IR spectroscopy2.
The third paper explores the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry for the generation of pentasubstituted pyridines with desired functionalities. The study describes the use of halogen dance reactions and subsequent C6 magnesiation followed by trapping with electrophiles to create a variety of functionalized pyridines, which can be further manipulated chemically for the development of novel compounds3.
The mechanism of action for iodinated pyridines, specifically in the context of transthyretin (TTR) fibrillogenesis inhibition, is highlighted in the first paper. The study suggests that the iodine atom plays a crucial role as a halogen-bond donor, which is essential for the inhibition of amyloid fibril formation. The presence of iodine, along with the right combination of hydrogen-bond sites, is critical for the binding of these molecules to TTR, thereby preventing the aggregation of TTR into amyloid fibrils associated with various diseases1.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: